molecular formula C8H3BrClF3N2 B3031969 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 89457-10-3

6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B3031969
CAS No.: 89457-10-3
M. Wt: 299.47 g/mol
InChI Key: GQUMVBCXDLOULU-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89457-10-3) is a high-purity chemical building block designed for advanced pharmaceutical and oncology research. This benzimidazole derivative is of significant interest in medicinal chemistry, particularly in the synthesis and development of potential anticancer agents. The benzimidazole core is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal ion interactions . This compound is strategically functionalized with bromo, chloro, and trifluoromethyl substituents, which enhance its reactivity and potential for structure-activity relationship (SAR) studies. Researchers utilize this molecule as a key intermediate to create novel derivatives for evaluating cytotoxic activity, DNA interaction properties, and enzyme inhibition capabilities . The presence of halogen atoms makes it a versatile precursor for further cross-coupling reactions and structural diversification, enabling the optimization of bioactivity and therapeutic potential . Key Identifiers: • CAS Number: 89457-10-3 • Molecular Formula: C8H3BrClF3N2 • Molecular Weight: 299.48 g/mol Handling & Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUMVBCXDLOULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237725
Record name Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)-
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Molecular Weight

299.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89457-10-3
Record name 5-Bromo-7-chloro-2-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89457-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089457103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline and trifluoroacetic acid.

    Nitration: The first step involves the nitration of 4-chloro-2-nitroaniline to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder or tin chloride.

    Cyclization: The amine group undergoes cyclization with trifluoroacetic acid to form the benzimidazole ring.

    Halogenation: Finally, the compound is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

General Reactivity

The reactivity of 6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole is influenced by the electrophilic nature of its halogen substituents. Typical reactions include:

  • Nucleophilic substitution

  • Electrophilic aromatic substitution

  • Halogenation

  • Condensation

Specific reaction conditions, including temperature and solvent choice, are crucial in determining the outcome of these reactions, and optimization is essential to maximize product yield and minimize side reactions. The trifluoromethyl group enhances the compound's chemical stability and lipophilicity, making it of interest in various chemical and biological applications.

3.1. Use as a Pharmaceutical Intermediate

Benzimidazole derivatives, including 6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole, have diverse applications in medicinal chemistry due to their ability to interact with various biological targets. They are used in creating oral, topical, or injectable compositions .

3.3. Key Features and Reactivity Enhancements

The uniqueness of 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole lies in its combination of both bromine and chlorine atoms, which significantly influences its reactivity and interactions with biological targets. The trifluoromethyl group further enhances its stability, making it a valuable compound for various applications.

3.4. Reactions with Biological Targets

Interaction studies have focused on understanding how 6-Bromo-4-chloro-1H-benzimidazole binds to various biological targets. Key findings include its binding affinity with enzymes involved in bacterial cell wall synthesis, suggesting potential applications in antibiotic development. Further research is needed to elucidate its full mechanism of action and therapeutic applications.

Data Table: Related Benzimidazole Compounds and Their Features

Compound NameCAS NumberKey Features
6-Bromo-5-chloro-1H-benzimidazole1360953-55-4Similar structure but with different halogen positioning
4-Chloro-2-(trifluoromethyl)aniline683240-53-1Lacks bromine; potential similar activities
6-Bromo-2-(trifluoromethyl)benzimidazole1804185-95-XVariation in halogen placement; distinct reactivity
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazoleN/ACombination of both bromine and chlorine atoms, which significantly influences its reactivity and interactions with biological targets
4-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazoleN/ALacks bromine substitution; Less reactive due to absence of bromine
7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazoleN/ALacks chlorine substitution; Different reactivity profile
4-Chloro-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazoleN/ASubstitutes a methyl group instead of bromine; Altered lipophilicity due to methyl group

These variations in substituents lead to differences in reactivity, stability, and biological activity, making each compound suitable for specific applications in research and development.

Scientific Research Applications

6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of agrochemicals and materials science for creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential biological activities.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents and key properties of 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole with similar derivatives:

Compound Name Substituents (Positions) CAS RN Molecular Formula Notable Properties/Activities Reference
This compound Br (6), Cl (4), CF₃ (2) 89457-10-3 C₈H₃BrClF₃N₂ High halogen density; potential antiparasitic activity (inferred)
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole Cl (5,6), CF₃ (2) 3615-21-2 C₈H₃Cl₂F₃N₂ Antileishmanial activity (IC₅₀: 0.005 µM)
5-Chloro-1-methyl-2-(trifluoromethyl)-1H-benzimidazole Cl (5), CH₃ (1), CF₃ (2) - C₉H₆ClF₃N₂ Anti-Giardia activity (IC₅₀: 0.042 µM)
4-Chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole Cl (4), F (6), CF₃ (2) 89426-97-1 C₈H₃ClF₄N₂ Enhanced solubility due to fluorine
1-Methyl-6-(propylthio)-2-(trifluoromethyl)-1H-benzimidazole CH₃ (1), SCH₂CH₂CH₃ (6), CF₃ (2) - C₁₁H₁₂F₃N₂S Anti-Giardia activity (IC₅₀: 1.403 µM)

Key Observations :

  • Trifluoromethyl Group : The CF₃ group at position 2 is a common feature in bioactive benzimidazoles, contributing to metabolic stability and lipophilicity .
  • Solubility : Fluorine substitution (e.g., in 4-chloro-6-fluoro-2-CF₃) improves solubility relative to bromo/chloro analogs, which could influence bioavailability .

Crystallographic and Structural Insights

  • Hydrogen Bonding : Benzimidazole derivatives with CF₃ and halogens often form C–H···F and C–H···π interactions, stabilizing crystal structures .
  • Planarity : The benzimidazole core remains planar in all analogs, but bulky substituents (e.g., Br at position 6) may introduce slight torsional distortions, affecting packing efficiency .

Biological Activity

6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H3BrClF3N2
  • CAS Number : 89457-10-3
  • Melting Point : 235-240 °C
  • Functional Groups : Bromine, chlorine, and trifluoromethyl groups enhance its reactivity and lipophilicity, facilitating membrane penetration and interaction with biological targets .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. In vitro studies reported IC50 values ranging from 80 to 90 nM for AChE inhibition .
  • Anticancer Activity : The compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been noted to suppress tumor growth in mouse models when tested against MCF cell lines .

Biological Activity Overview

Activity TypeObservationsReferences
Antimicrobial Effective against Staphylococcus aureus and Streptococcus faecalis with MIC values of 8 µg/mL .
Anticancer Induces apoptosis in cancer cell lines; effective against MDA-MB-231 cells with IC50 values of approximately 45.2 µM .
Neuroprotective Inhibits AChE and BuChE, potentially offering neuroprotective effects .

Case Studies

  • Anticancer Efficacy : A study involving the administration of this compound in tumor-bearing mice demonstrated a significant reduction in tumor size compared to control groups. Flow cytometry analyses indicated increased apoptosis rates correlating with higher dosages .
  • Neuroprotective Effects : In vitro assays showed that the compound effectively inhibited AChE, suggesting its potential as a treatment for conditions like Alzheimer's disease. The structure-activity relationship highlighted that the presence of the trifluoromethyl group was crucial for enhancing inhibitory potency .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the benzimidazole scaffold significantly influence biological activity:

  • The introduction of halogen substituents (like bromine and chlorine) enhances lipophilicity and biological interaction.
  • Trifluoromethyl groups contribute to increased potency by improving membrane permeability and binding affinity to target enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via multi-step reactions, often starting with halogenated benzimidazole precursors. Key steps include nucleophilic substitution and cyclization under controlled conditions. For example, reactions with NaH in DMF and appropriate benzyl halides can introduce substituents at specific positions . Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity and minimize side products. Purity is validated via HPLC and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions, with deshielding effects observed for bromo and trifluoromethyl groups (e.g., 19^19F NMR at δ -60 to -70 ppm for CF3_3) .
  • X-ray Crystallography : SHELX software is used for structure refinement. The asymmetric unit often contains two independent molecules with planar benzimidazole cores (dihedral angles <10°) and intermolecular C–H⋯N hydrogen bonds stabilizing the crystal lattice .

Q. What biological activities are associated with this compound, and how are in vitro assays designed to evaluate them?

  • Methodology : The compound exhibits antiparasitic and antifungal activity, likely due to its ability to disrupt microtubule assembly or bind to β-tubulin. Assays include:

  • Protozoan viability tests : IC50_{50} determinations against Trichinella spiralis or Leishmania spp. using Alamar Blue assays .
  • Enzyme inhibition studies : Competitive binding assays with radiolabeled substrates (e.g., 3^3H-colchicine) to assess β-tubulin affinity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic or spectroscopic data for this compound?

  • Methodology :

  • DFT Calculations : Compare experimental vs. computed bond lengths/angles (e.g., C–Br = 1.89 Å experimentally vs. 1.91 Å theoretically) to identify structural anomalies .
  • SHELXL Refinement : Use high-resolution data (R-factor <5%) and TWIN/BASF commands to model disorder or twinning in crystals .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R_2$$^2(6) motifs) and validate packing interactions .

Q. What strategies improve the aqueous solubility of this hydrophobic benzimidazole derivative for in vivo studies?

  • Methodology :

  • Cyclodextrin Complexation : Form inclusion complexes with HPβCD (1:1 molar ratio) confirmed via phase-solubility diagrams and ROESY NMR to detect host-guest interactions .
  • Prodrug Design : Introduce phosphate esters at the N1 position, which hydrolyze in physiological conditions to release the active compound .

Q. How do substituent electronic effects (e.g., Br, CF3_3) influence the compound’s reactivity and bioactivity?

  • Methodology :

  • QSAR Modeling : Use Hammett σ constants (σBr_{Br} = +0.26, σCF3_{CF3} = +0.54) to correlate electronic parameters with bioactivity. A negative ρ value in regression models suggests electron-withdrawing groups enhance antiparasitic potency .
  • Docking Simulations : AutoDock Vina predicts binding poses in β-tubulin’s active site, with CF3_3 forming hydrophobic contacts with Val238^{238} and Br occupying a halogen-bonding pocket .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Methodology :

  • Disorder Modeling : For disordered trifluoromethyl groups, use PART commands in SHELXL and assign anisotropic displacement parameters (ADPs) to overlapping atoms .
  • Twinning Analysis : Employ Hooft y parameters and PLATON’s TWIN check to identify twin laws (e.g., 180° rotation about [001]) and refine using TWIN/BASF .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 2
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6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole

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